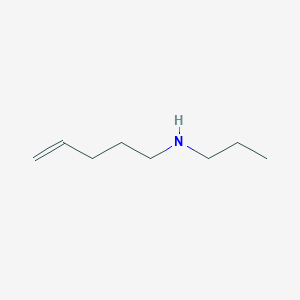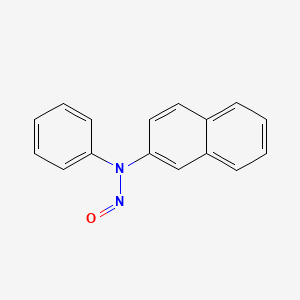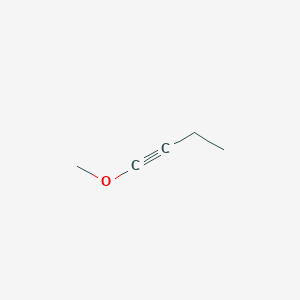
1-Butyne, 1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyne, 1-methoxy- is an organic compound with the molecular formula C₅H₈O. It is a terminal alkyne, characterized by the presence of a carbon-carbon triple bond and a methoxy group (-OCH₃) attached to the first carbon atom. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyne, 1-methoxy- can be synthesized through several methods. One common approach involves the reaction of 1-butyne with methanol in the presence of a strong acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-butyne, 1-methoxy- may involve the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process often includes purification steps such as distillation to separate the product from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Butyne, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes or alkenes.
Scientific Research Applications
1-Butyne, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-butyne, 1-methoxy- exerts its effects involves the interaction of its triple bond and methoxy group with various molecular targets. The alkyne moiety can participate in cycloaddition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the generation of diverse products.
Comparison with Similar Compounds
1-Butyne: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Butyne: An internal alkyne with different reactivity due to the position of the triple bond.
1-Butene, 4-methoxy-: An alkene with a methoxy group, differing in the presence of a double bond instead of a triple bond.
Uniqueness: 1-Butyne, 1-methoxy- is unique due to the combination of a terminal alkyne and a methoxy group, which imparts distinct reactivity and versatility in chemical transformations compared to its analogs.
Properties
CAS No. |
13279-94-2 |
|---|---|
Molecular Formula |
C5H8O |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
1-methoxybut-1-yne |
InChI |
InChI=1S/C5H8O/c1-3-4-5-6-2/h3H2,1-2H3 |
InChI Key |
LWOLUVLUAVXOMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC#COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
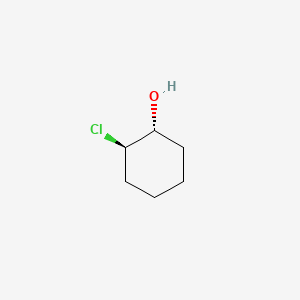
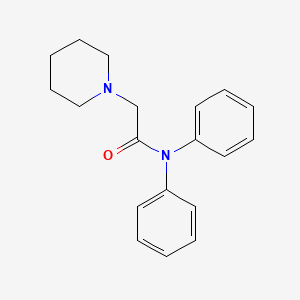
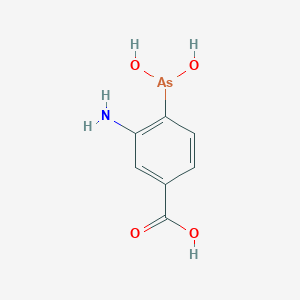
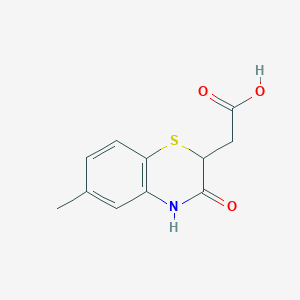



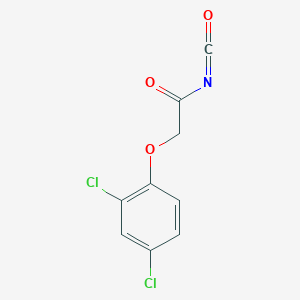
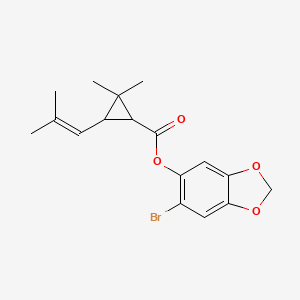
![3-[2-(Hydroxyimino)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14723635.png)
